molecular formula C22H21NO2 B11096602 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol

Cat. No.: B11096602
M. Wt: 331.4 g/mol
InChI Key: YORFMQKZZOXAJH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is an organic compound that features a benzyloxy group and a carbazolyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol typically involves the reaction of 9H-carbazole with benzyl bromide in the presence of a base, followed by the addition of 3-chloro-1-propanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various alcohols.

Scientific Research Applications

1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and carbazolyl groups can participate in various binding interactions, influencing the activity of these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is unique due to the presence of both benzyloxy and carbazolyl groups, which confer distinct electronic and steric properties. This combination makes it a versatile compound for various applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

1-carbazol-9-yl-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C22H21NO2/c24-18(16-25-15-17-8-2-1-3-9-17)14-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,24H,14-16H2

InChI Key

YORFMQKZZOXAJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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